5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
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Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the following steps :
Reduction of 5-nitropyrrolo[2,3-b]pyrazine: The starting material, 5-nitropyrrolo[2,3-b]pyrazine, is reduced to 5-aminopyrrolo[2,3-b]pyrazine using a suitable reducing agent.
Reaction with Hydrogen Cyanide: The 5-aminopyrrolo[2,3-b]pyrazine is then reacted with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine.
Acid Hydrolysis: The tricyanopyrrolo[2,3-b]pyrazine undergoes acid hydrolysis to yield 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, which is then esterified to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Investigated for its kinase inhibitory activity, making it a potential candidate for cancer therapy.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways . For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-Pyrrolo[3,4-b]pyrazine: Known for its unique structural properties and biological activities.
Uniqueness
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester stands out due to its potent kinase inhibitory activity, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
methyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-4-11-7-6(5)9-2-3-10-7/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVHVDLLQHFLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=CN=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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